N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS No.: 921777-15-3
Cat. No.: VC11972274
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921777-15-3 |
|---|---|
| Molecular Formula | C12H15N3O2S |
| Molecular Weight | 265.33 g/mol |
| IUPAC Name | N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C12H15N3O2S/c1-2-5-13-10(16)6-9-7-18-12(14-9)15-11(17)8-3-4-8/h2,7-8H,1,3-6H2,(H,13,16)(H,14,15,17) |
| Standard InChI Key | CAPPAHUERFMJIH-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2 |
| Canonical SMILES | C=CCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2 |
Introduction
N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane ring and a thiazole moiety, both of which are significant in medicinal chemistry due to their biological activities. This compound belongs to the category of thiazole derivatives and is of interest for potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
Synthesis Methods
The synthesis of N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide can be achieved through several methods, focusing on the formation of the thiazole ring and the cyclopropane moiety. These methods typically require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for purification.
Analytical Techniques
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are crucial for characterizing this compound. These techniques help in understanding its molecular structure and properties, which are essential for assessing its potential applications in pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume